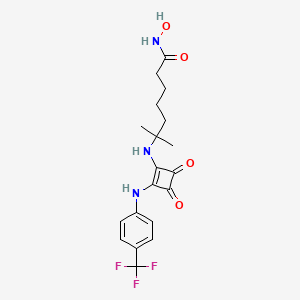
Class I and IIB HDAC inhibitor 42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide is a complex organic compound that belongs to the family of squaramides. Squaramides are known for their unique structural properties, which include a rigid cyclobutene ring and multiple hydrogen-bonding sites. These properties make squaramides valuable in various fields, including medicinal chemistry and supramolecular chemistry .
Vorbereitungsmethoden
The synthesis of 6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 3-amino-4-ethoxy-3-cyclobutene-1,2-dione under anhydrous conditions. The reaction is catalyzed by 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide in anhydrous acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex squaramide-based compounds.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Its unique properties make it valuable in the development of new materials and catalysts.
Wirkmechanismus
The compound exerts its effects primarily through hydrogen bonding and interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The molecular pathways involved often include inhibition of specific enzymes or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other squaramides with different substituents on the cyclobutene ring. For example:
N-(3,4-Dioxo-2-(4-(trifluoromethyl)benzyl)amino)cyclobut-1-en-1-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Ethyl 4-((3,4-dioxo-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)amino)cyclobut-1-en-1-yl)amino)piperidine-1-carboxylate hydrochloride: Another similar compound with different substituents, used in different research applications.
The uniqueness of 6-((3,4-Dioxo-2-((4-(trifluoromethyl)phenyl)amino)cyclobut-1-en-1-yl)amino)-N-hydroxy-6-methylheptanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C19H22F3N3O4 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
6-[[3,4-dioxo-2-[4-(trifluoromethyl)anilino]cyclobuten-1-yl]amino]-N-hydroxy-6-methylheptanamide |
InChI |
InChI=1S/C19H22F3N3O4/c1-18(2,10-4-3-5-13(26)25-29)24-15-14(16(27)17(15)28)23-12-8-6-11(7-9-12)19(20,21)22/h6-9,23-24,29H,3-5,10H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
RHUMXXCHLQENCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCC(=O)NO)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



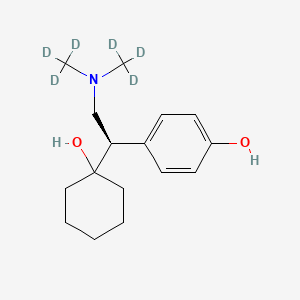




![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)
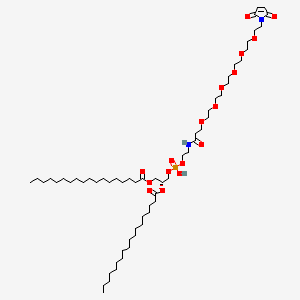

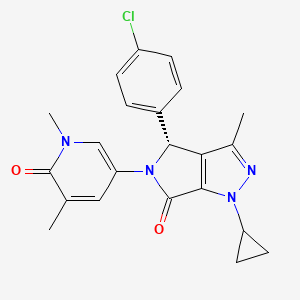
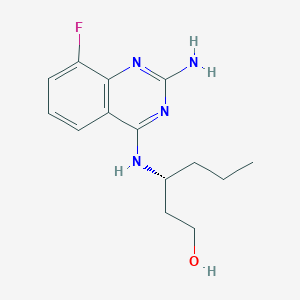
![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
